REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[O:9]=O>O>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([OH:9])=[O:1]
|
Name
|
|
Quantity
|
45 mmol
|
Type
|
reactant
|
Smiles
|
OCCCCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting solution was charged to the Parr autoclave
|
Type
|
TEMPERATURE
|
Details
|
heated to 120° C
|
Type
|
CUSTOM
|
Details
|
Samples were taken every 30 minutes throughout the reaction
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reaction conversion
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |